molecular formula C6H11K2O9P B15206647 A-L-galactose-1-phosphate dipotassium salt

A-L-galactose-1-phosphate dipotassium salt

Cat. No.: B15206647
M. Wt: 336.32 g/mol
InChI Key: KCIDZIIHRGYJAE-VMKIRZOFSA-L
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Description

A-L-galactose-1-phosphate dipotassium salt is a phosphorylated sugar derivative of galactose. It is an intermediate in the Leloir pathway, which is crucial for the metabolism of galactose. This compound is often used in biochemical research to study galactose metabolism and related enzymatic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

A-L-galactose-1-phosphate dipotassium salt can be synthesized enzymatically using galactokinase, which phosphorylates galactose to form galactose-1-phosphate. The reaction typically involves the use of adenosine triphosphate (ATP) as a phosphate donor .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound in large quantities. The fermentation broth is then subjected to purification processes to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

A-L-galactose-1-phosphate dipotassium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in glycosylation reactions where it acts as a donor of galactose units .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

A-L-galactose-1-phosphate dipotassium salt exerts its effects by participating in the Leloir pathway of galactose metabolism. It is converted to UDP-galactose by the enzyme uridyltransferase, which then participates in various biosynthetic processes. The molecular targets include enzymes such as galactokinase and uridyltransferase .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H11K2O9P

Molecular Weight

336.32 g/mol

IUPAC Name

dipotassium;[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m0../s1

InChI Key

KCIDZIIHRGYJAE-VMKIRZOFSA-L

Isomeric SMILES

C([C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+]

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+]

Origin of Product

United States

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